N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C20H22ClFN2O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-19-9-6-16(21)11-18(19)23-20(25)15-3-2-10-24(12-15)29(26,27)13-14-4-7-17(22)8-5-14/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,23,25) |
InChI Key |
BAUVISJXRCTJBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperidine derivative with the 5-chloro-2-methoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions such as inflammation, pain, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorophenyl group, for example, could influence its binding affinity to biological targets or its metabolic stability.
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